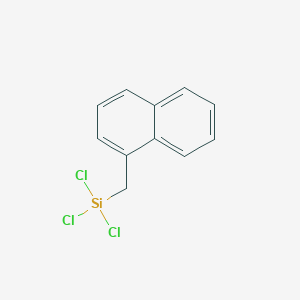

(1-Naphthylmethyl)trichlorosilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-Naphthylmethyl)trichlorosilane, also known as 1-NMT, is an organosilicon compound used in a variety of scientific applications. It is a colorless, volatile liquid with a distinct odor and is soluble in most organic solvents. Its most common use is as a reagent in organic synthesis, specifically as a protecting group for alcohols and thiols. 1-NMT is also used as an intermediate in the preparation of other organosilicon compounds, such as silanes, siloxanes, and silazanes. In addition, 1-NMT has been used in the synthesis of nanoparticles, as a catalyst for the polymerization of styrene, and as a surfactant for the production of nanofibers.

Scientific Research Applications

1. Synthesis of Optically Active Polymers

(1-Naphthylmethyl)trichlorosilane plays a role in synthesizing optically pure and completely diisotactic phenyl- and naphthyl-substituted poly(siloxane)s. This process uses a catalyst, tris(pentafluorophenyl)borane, to react with specific disiloxanediols, leading to polymers with controlled chemical and stereoregular structures (Zhou & Kawakami, 2005).

2. Formation of Dichlorodisilane and Trichlorodisilane

Research has shown the formation of disilanes like 1,1,2-trichlorotri(1-naphthyl)disilane and 1,2-dichlorotetra(1-naphthyl)disilane from reactions involving 1-lithionaphthalenide and hexachlorodisilane. These compounds are stable and have specific infrared and Raman vibrational spectra, indicative of their unique molecular structures (Gupper & Hassler, 2001).

3. Chemical Vapor Deposition in Photovoltaics

Trichlorosilane, a related compound, is a key precursor in the deposition of silicon for photovoltaic applications. Research in this area involves understanding its gas phase and surface kinetics, which are essential for optimizing the deposition process and improving the efficiency of photovoltaic cells (Ravasio, Masi, & Cavallotti, 2013).

4. Liquid-Crystal Orientation Control

Decyltrichlorosilane and [11-(2-Naphthyl)undecyl]trichlorosilane, along with their binary mixtures, are used to create chemisorbed monolayers. These monolayers have applications in controlling the orientation of liquid crystals, a crucial aspect in the development of liquid crystal displays and other optical devices (Geer, Yang, & Frank, 1997).

5. Autoignition Temperature Study

Trichlorosilanes, including derivatives, are important intermediates in manufacturing silicone materials. Research into their autoignition temperatures helps in understanding the safety and handling requirements of these substances, crucial for industrial applications (Hshieh, Hirsch, & Williams, 2002).

Safety and Hazards

“(1-Naphthylmethyl)trichlorosilane” is classified as causing severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance . It should not be inhaled, and hands should be washed thoroughly after handling .

Mechanism of Action

Target of Action

(1-Naphthylmethyl)trichlorosilane is a type of organochlorosilane Similar compounds, such as methyltrichlorosilane, are known to interact with various organic and inorganic substances .

Mode of Action

It’s known that trichlorosilanes can undergo hydrolysis and alcoholysis reactions . These reactions could potentially lead to the formation of new compounds, altering the chemical environment.

Biochemical Pathways

Naphthalene and its derivatives are known to be metabolized by various bacterial species, involving multiple metabolic routes .

Pharmacokinetics

It’s known that the compound has a boiling point of 150-151°c at 7mm pressure and a density of 13112 g/mL . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that trichlorosilanes can react with water and protic solvents . This could potentially lead to changes in the chemical environment and have downstream effects on molecular and cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to react rapidly with moisture, water, and protic solvents . Therefore, the presence of these substances in the environment could significantly influence its action.

properties

IUPAC Name |

trichloro(naphthalen-1-ylmethyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl3Si/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCCIXDZFGSHTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C[Si](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542926 |

Source

|

| Record name | Trichloro[(naphthalen-1-yl)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17998-59-3 |

Source

|

| Record name | Trichloro[(naphthalen-1-yl)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)